molecular formula C15H21N3O4S B4567060 ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate

ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate

Cat. No.: B4567060
M. Wt: 339.4 g/mol
InChI Key: PQFFTNWUDRLYRF-PKNBQFBNSA-N
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Description

Ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12527733 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the reactivity of similar compounds to ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate in synthesizing new heterocyclic systems. For instance, the compound has been employed in the synthesis of pyrimidine and thiazole moieties, which exhibited potent anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, derivatives of this compound have shown promise in the development of novel benzothiazole-containing heterocycles with potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

The compound has been a precursor in the synthesis of thiazolopyrimidine derivatives, showcasing moderate to good antioxidant and antimicrobial activities. These findings highlight its potential in the development of new therapeutic agents targeting oxidative stress-related diseases and microbial infections (Youssef & Amin, 2012).

Anticancer Applications

Some derivatives synthesized from compounds similar to this compound have been investigated for their anticancer activities. For example, a series of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole scaffold synthesized from the compound demonstrated promising anticancer agents, suggesting further research in this direction could be fruitful (Rehman et al., 2018).

Cardiovascular and Antihypertensive Activity

Compounds synthesized using this compound or its analogs have been tested for cardiovascular and antihypertensive activities. Some of these synthesized molecules displayed a structure-activity relationship contrary to earlier reports, suggesting new avenues for the development of cardiovascular drugs (Rana, Kaur, & Kumar, 2004).

Properties

IUPAC Name

ethyl 1-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-18-13(20)11(12(19)16-15(18)23)9-17-7-5-10(6-8-17)14(21)22-4-2/h9-10H,3-8H2,1-2H3,(H,16,19,23)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFFTNWUDRLYRF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CN2CCC(CC2)C(=O)OCC)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/N2CCC(CC2)C(=O)OCC)/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Reactant of Route 2
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Reactant of Route 4
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.